N-(4-Aminophenyl)-N-phenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Aminophenyl)-N-phenylacetamide can be synthesized through several methods. One common synthetic route involves the acetylation of p-phenylenediamine with acetic anhydride. The reaction typically occurs under mild conditions, with the p-phenylenediamine dissolved in a suitable solvent such as ethanol or water, and acetic anhydride added dropwise .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where p-phenylenediamine and acetic anhydride are combined under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-phenylacetamide involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular processes. For example, it may inhibit DNA methylation by interacting with DNA methyltransferases, thereby affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Used in the synthesis of fentanyl.
N-(4-Aminophenyl)maleimide: Utilized in histochemistry for thiol group detection.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Known for their antimicrobial properties.
Uniqueness
N-(4-Aminophenyl)-N-phenylacetamide is unique due to its versatile applications across various fields, including its role as an intermediate in dye synthesis and its potential biological activities. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
Properties
CAS No. |
140375-26-4 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16(13-5-3-2-4-6-13)14-9-7-12(15)8-10-14/h2-10H,15H2,1H3 |
InChI Key |
FFNZMCWXGGTELP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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